Methyl-2-naphthalenemethylamine Hydrochloride
Description
Methyl-2-naphthalenemethylamine Hydrochloride is a substituted naphthalene derivative featuring a methylamine group attached to the naphthalene ring system, with a hydrochloride counterion. These compounds typically exhibit aromatic stability and varied solubility profiles due to their hydrophobic naphthalene backbone and hydrophilic amine-hydrochloride moieties.
Properties
Molecular Formula |
C12H14ClN |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
N-methyl-1-naphthalen-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H13N.ClH/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10;/h2-8,13H,9H2,1H3;1H |
InChI Key |
DAVXNFWSIRULGZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=CC=CC=C2C=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl-2-naphthalenemethylamine Hydrochloride
Method 1: Synthesis via N-methyl-N-(1-naphthylmethyl)formamide Intermediate
Reaction Scheme
Formation of 1-chloromethylnaphthalene (Intermediate III): Prepared from naphthalene via chloromethylation (known procedure from Organic Syntheses).
Formation of N-methyl-N-(1-naphthylmethyl)formamide (Intermediate VI):
- React 1-chloromethylnaphthalene with N-methylformamide in the presence of a mild base (e.g., potassium hydroxide) and a phase transfer catalyst (e.g., tetra-n-butylammonium bromide).
- Solvent: Non-polar solvents such as toluene or benzene.
- Conditions: Temperature maintained between 5°C to 25°C for 4 hours, followed by dilution and extraction.
- Yield: Approximately 85-86% crude product.
Hydrolysis of the formamide to N-methyl-1-naphthalenemethanamine:
- Acidic hydrolysis using 10% aqueous sulfuric acid at reflux for 4 hours.
- Workup includes extraction with toluene, treatment with activated carbon, basification to pH 10, and extraction of the free base.
- Purification by high vacuum distillation yields 79-82% pure product.
Conversion to Hydrochloride Salt:
- The free amine is converted to the hydrochloride salt by treatment with hydrogen chloride in ethyl acetate or other suitable solvents.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Chloromethylation | Naphthalene, chloromethylation reagents | Known literature procedure |
| Formamide formation | 1-chloromethylnaphthalene, N-methylformamide, KOH, tetra-n-butylammonium bromide, toluene | 5-25°C, 4 hours |
| Hydrolysis | 10% aqueous sulfuric acid, reflux, 4 hours | Followed by basification and extraction |
| Purification | High vacuum distillation | Yields 79-82% pure amine |
Summary Table of Yields and Purities
| Step | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Formamide intermediate (crude) | 85-86 | Not specified | Directly used for hydrolysis |
| Hydrolysis to free amine | 79-82 | High purity | After distillation |
| Overall process | ~70-75 | >98 | Including salt formation |
Method 2: Amination Using Methylamine and Propionitrile
This method involves the reaction of amine methylnaphthalene with methylamine in the presence of propionitrile, followed by purification steps.
Reaction Procedure
- In a reaction vessel equipped with stirrer, thermometer, condenser, and dropping funnel, add propionitrile and methylamine.
- Cool the solution to 13-16°C and control stirring at 110-130 rpm.
- Slowly add amine methylnaphthalene over 3-4 hours.
- Raise temperature to 40-45°C and allow to stand for 30-36 hours.
- Remove propionitrile by evaporation.
- Add cyclohexane, wash sequentially with potassium bisulfite solution and brine.
- Dry over dehydrating agents such as anhydrous magnesium sulfate or vanadium pentoxide flakes.
- Purify by reduced pressure distillation (cut at 110-115°C) and recrystallize in nitromethane (90-95% purity).
Reaction Conditions and Reagents
| Parameter | Details |
|---|---|
| Solvent | Propionitrile (80-85% mass fraction), cyclohexane |
| Base/Washer | Potassium bisulfite solution, brine |
| Drying agent | Anhydrous magnesium sulfate or vanadium pentoxide |
| Distillation pressure | 1.7-1.8 kPa |
| Recrystallization solvent | Nitromethane (90-95% purity) |
| Reaction temperature | 13-16°C (addition), 40-45°C (standing) |
| Reaction time | 3-4 hours addition, 30-36 hours standing |
Yields and Purity
| Example | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| 1 | 76 | 99 | Using 80% propionitrile |
| 2 | 82 | 99 | Using 82% propionitrile |
| 3 | 85 | 99 | Using 85% propionitrile |
Advantages
- Improved reaction yield due to optimized temperature and stirring.
- Reduced reaction times compared to traditional methods.
- High purity product suitable for pharmaceutical use.
Method 3: Direct Preparation of Hydrochloride Salt via Alkylation
This method utilizes N-methyl-1-naphthylamine hydrochloride as the starting material, reacting with cinnamyl chloride in the presence of potassium carbonate and polyethylene glycol (PEG-600) in methyl tert-butyl ether or diethyl ether.
Reaction Procedure
- Dissolve N-methyl-1-naphthylamine hydrochloride and potassium carbonate in methyl tert-butyl ether.
- Add PEG-600 as phase transfer catalyst.
- Heat to reflux and stir for 1 hour.
- Add cinnamyl chloride dropwise over 4-6 hours.
- Continue reflux stirring for 8 hours.
- Cool, filter, and wash the precipitate.
- Add hydrogen chloride saturated ethyl acetate to precipitate the hydrochloride salt.
- Filter and dry the product.
Yields and Purity
- Yield: Approximately 84.1%
- Purity: ≥98% by HPLC normalization
Advantages
- Simplified operation.
- Low cost and industrially scalable.
- Effective control of impurity formation.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Formamide Intermediate Route | 1-chloromethylnaphthalene, N-methylformamide, KOH, phase transfer catalyst, acid hydrolysis | 79-82 | >98 | Economical, impurity-free, no hydrogenation | Multi-step, requires distillation |
| Amination with Methylamine | Methylamine, propionitrile, cyclohexane, washing, recrystallization | 76-85 | ~99 | High yield, high purity, reduced reaction time | Requires multiple purification steps |
| Direct Alkylation to Hydrochloride | N-methyl-1-naphthylamine hydrochloride, cinnamyl chloride, K2CO3, PEG-600, reflux | ~84 | ≥98 | Simplified process, industrially scalable | Requires long reaction time |
In-depth Research Findings and Notes
The formamide intermediate method avoids the use of expensive catalysts such as platinum on carbon and expensive aldehyde starting materials, making it suitable for large-scale production.
Phase transfer catalysts such as tetra-n-butylammonium bromide improve reaction efficiency and selectivity in the formation of the formamide intermediate.
Hydrolysis conditions (acidic or basic) are critical for maximizing yield and purity of the free amine; aqueous sulfuric acid at reflux for 4 hours is effective.
The amination method using methylamine and propionitrile allows for controlled addition and temperature management, improving yields and reducing side reactions.
The direct alkylation method to prepare the hydrochloride salt demonstrates effective impurity control and high purity product suitable for pharmaceutical applications.
Chemical Reactions Analysis
Chemical Reactions of Methyl-2-naphthalenemethylamine Hydrochloride
This compound is an organic compound with significant applications in chemical synthesis and pharmaceutical research. Its chemical formula is C
H
ClN, with a molecular weight of 207.70 g/mol. This compound is characterized by its naphthalene structure, which contributes to its reactivity and interaction with various reagents.
1.2. Chemical Reactions
This compound participates in various chemical reactions, including:
-
Alkylation Reactions : It can act as a nucleophile, attacking electrophilic centers in alkyl halides or other electrophiles, leading to the formation of more complex amine derivatives.
-
Acylation Reactions : This compound can undergo acylation, where it reacts with acyl chlorides or anhydrides to form N-acyl derivatives. For instance:
-
Reactions with Carbonyl Compounds : It can also react with aldehydes or ketones to form imines or enamines, which are important intermediates in organic synthesis.
1.3. Reaction Conditions
The reactions involving this compound often require specific conditions, such as:
-
Temperature : Many reactions are conducted at elevated temperatures (typically between 20°C to 80°C) to increase the rate of reaction.
-
Solvent Choice : Non-polar solvents like toluene or polar aprotic solvents like DMF are commonly used to dissolve reactants and facilitate reactions.
1.4. Data Table of Key Reactions
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Alkylation | Methyl-2-naphthalenemethylamine HCl + Alkyl Halide | N-Alkyl-Methyl-2-naphthalenemethylamine HCl | Toluene, Heat |
| Acylation | Methyl-2-naphthalenemethylamine + Acyl Chloride | N-Acyl-Methyl-2-naphthalenemethylamine HCl | DMF, Heat |
| Reaction with Aldehydes | Methyl-2-naphthalenemethylamine + Aldehyde | Imine derivative | Room Temperature |
1.5. Research Findings
Recent studies have highlighted the versatility of this compound in synthesizing various pharmaceutical intermediates and fine chemicals. It has been shown to effectively inhibit enzymes such as acetylcholinesterase and monoamine oxidase, making it a valuable compound in medicinal chemistry research.
In a notable study, this compound was used in the synthesis of complex molecules involving multi-step reactions that demonstrated high yields and selectivity . The compound's ability to form stable intermediates under mild conditions has made it particularly useful in developing new therapeutic agents.
Scientific Research Applications
Pharmaceutical Synthesis
Methyl-2-naphthalenemethylamine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, notably antifungal agents. One significant application is in the production of Naftifine hydrochloride , an antifungal medication used to treat skin infections such as tinea pedis and tinea cruris. Naftifine functions by inhibiting the enzyme squalene epoxidase, disrupting fungal cell wall synthesis and lipid metabolism, leading to cell death .
Key Pharmaceutical Compounds Synthesized:
| Compound Name | Role in Synthesis |
|---|---|
| Naftifine Hydrochloride | Antifungal treatment for dermatophytes |
| Butenafine Hydrochloride | Another antifungal agent |
Case Studies and Clinical Trials
Clinical studies have demonstrated the efficacy of Naftifine hydrochloride in treating dermatophyte infections. In a randomized controlled trial involving 421 subjects with tinea pedis and tinea cruris, Naftifine was shown to be effective with a significant percentage achieving complete clinical and mycological cures after treatment . The results highlighted the compound's effectiveness compared to placebo treatments.
Efficacy Results from Clinical Trials:
| Endpoint | Naftifine Group | Vehicle Group |
|---|---|---|
| Complete Cure (%) | 25% | 3% |
| Effective Treatment (%) | 60% | 10% |
| Mycological Cure (%) | 72% | 16% |
Synthesis Overview:
- Starting Materials: N-Methylnaphthalene-1-carboxamide
- Reagents Used: Propionitrile, methylamine
- Conditions: Controlled temperature and stirring rates for optimal yield
Mechanism of Action
The mechanism of action of Methyl-2-naphthalenemethylamine Hydrochloride involves its interaction with biological molecules and pathways. The compound acts as a precursor in the synthesis of active pharmaceutical ingredients, influencing various molecular targets and pathways. For example, in the synthesis of terbinafine, it plays a crucial role in inhibiting fungal growth by targeting specific enzymes involved in the biosynthesis of ergosterol .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- Leucine 2-naphthylamide Hydrochloride (): Contains a leucine-derived amide group linked to a naphthylamine scaffold. Unlike Methyl-2-naphthalenemethylamine, this compound integrates an amino acid moiety, altering its solubility and receptor-binding properties.
- Methylhexanamine Hydrochloride (): A branched-chain aliphatic amine lacking aromaticity, commonly used as a stimulant. Its simpler structure contrasts with the aromatic complexity of Methyl-2-naphthalenemethylamine.
Physicochemical Properties
Table 1: Comparative Physicochemical Properties
Pharmacological and Toxicological Profiles
- Toxicity :
- Naphthalene derivatives, including 1- and 2-methylnaphthalene, are associated with respiratory and hepatic toxicity via metabolic activation to reactive intermediates (). Methyl-2-naphthalenemethylamine may share similar metabolic pathways, though specific data are lacking.
- Methylhexanamine Hydrochloride () exhibits stimulant effects linked to adrenergic receptor agonism, a mechanism less likely in aromatic amines like Methyl-2-naphthalenemethylamine.
- Applications :
Research Findings
- Analytical Methods : Spectrophotometric and HPLC methods () are validated for quantifying structurally related hydrochlorides, suggesting applicability to Methyl-2-naphthalenemethylamine.


- Toxicokinetics : highlights the need for rigorous toxicokinetic studies on methylnaphthalenes, emphasizing metabolic enzyme interactions (e.g., CYP450) that may apply to Methyl-2-naphthalenemethylamine.
Biological Activity
Methyl-2-naphthalenemethylamine hydrochloride, also known as N-Methyl-1-naphthalenemethylamine hydrochloride, is a compound that has garnered attention in pharmacological research for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant studies that highlight its significance in various applications.
This compound has the molecular formula and a molecular weight of 207.70 g/mol. It is typically synthesized through reactions involving naphthalene derivatives and amines, often yielding high purity products suitable for research purposes .
The compound exhibits a range of biological activities primarily through its interactions with various enzymes and receptors:
-
Enzyme Inhibition : this compound acts as an inhibitor for several key enzymes:
- Acetylcholinesterase : This enzyme is crucial for neurotransmitter breakdown, and its inhibition can lead to increased acetylcholine levels, affecting synaptic transmission.
- Monoamine Oxidase : Inhibition of this enzyme can enhance monoamine neurotransmitter levels, potentially influencing mood and behavior.
- Cytochrome P450 : This enzyme family is involved in drug metabolism; thus, inhibition can affect the pharmacokinetics of co-administered drugs .
- Receptor Binding : The compound has shown binding capabilities to various receptors, including:
Antimicrobial Activity
One notable application of this compound is in the synthesis of antifungal agents. For instance, it serves as an intermediate in the production of terbinafine, a well-known antifungal medication that inhibits ergosterol synthesis in fungi .
A study evaluating the efficacy of terbinafine demonstrated significant antifungal activity against dermatophytes and other fungal pathogens. The clinical trials showed a complete cure rate of approximately 25% for tinea cruris after treatment with terbinafine cream .
Enzyme Inhibition Studies
In vitro studies have highlighted the compound's potential as an effective inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in parasitic organisms such as Trypanosoma brucei and Leishmania mexicana. These studies reported IC50 values ranging from 2 to 12 µM, indicating promising selectivity against parasite enzymes without affecting mammalian counterparts .
Summary of Research Findings
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Methyl-2-naphthalenemethylamine Hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization should prioritize solvent selection, temperature control, and reaction time. For example, solvents like propylene glycol (PG) have been effective in analogous hydrochloride syntheses, with reaction phases split into high-temperature (e.g., 160°C for intermediate formation) and lower-temperature (80°C for final product isolation) steps . Multi-step protocols involving reduction, amination, and acidification (e.g., HCl·EA) can enhance purity, as demonstrated in improved synthesis routes for related compounds . Intermediate characterization via IR, NMR, and MS is critical for verifying structural integrity .
Q. Which analytical techniques are validated for quantifying this compound in complex biological matrices?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely validated for quantifying hydrochlorides in biological samples. Key parameters include:
- Column : C18 or similar stationary phase.
- Mobile Phase : Gradient mixtures of acetonitrile and phosphate buffer (pH 3.0–5.0).
- Detection : UV absorption at 210–230 nm, optimized for naphthalene derivatives.
Accuracy and precision should align with guidelines (e.g., ±15% recovery in spiked matrices), as exemplified in studies on structurally similar compounds .
Q. What in vitro assays are appropriate for preliminary genotoxicity screening of this compound?
- Methodological Answer :
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction) .
- Micronucleus Assay : Evaluate chromosomal damage in mammalian cell lines (e.g., CHO-K1) .
- Comet Assay : Detect DNA strand breaks in human lymphocytes or hepatocytes .
Dose ranges should reflect environmental or therapeutic exposure levels, with positive/negative controls included .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory findings in toxicological studies of this compound across different model organisms?
- Methodological Answer : Contradictions often arise from interspecies metabolic differences or exposure route variability. Strategies include:
- Dose-Response Harmonization : Normalize doses by body surface area or pharmacokinetic parameters (e.g., AUC) .
- Omics Integration : Compare transcriptomic/proteomic profiles across species to identify conserved toxicity pathways .
- Cross-Validation : Replicate findings in human-relevant models (e.g., 3D organoids or primary cells) .
Systematic review frameworks, such as those in Table C-1 of the 2024 Toxicological Profile, provide criteria for study inclusion and bias mitigation .
Q. How can in vitro and in vivo models be integrated to elucidate the metabolic pathways of this compound?
- Methodological Answer :
- Step 1 : Use hepatic microsomes or hepatocytes to identify Phase I (e.g., cytochrome P450-mediated) and Phase II (e.g., glucuronidation) metabolites .
- Step 2 : Validate findings in rodent models via LC-MS/MS analysis of plasma, urine, and tissues .
- Step 3 : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human metabolic clearance .
Toxicokinetic parameters (e.g., half-life, volume of distribution) should align with Table B-1 inclusion criteria for systemic effects .
Q. What experimental approaches are critical for distinguishing receptor-mediated versus non-specific cytotoxic effects of this compound?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands or fluorescence polarization to assess affinity for putative targets (e.g., adrenergic or dopaminergic receptors) .
- Cytotoxicity Profiling : Compare IC50 values across cell types (e.g., neuronal vs. fibroblast lines) to identify tissue-specific effects .
- Knockout Models : CRISPR/Cas9-engineered cells lacking suspected receptors can isolate receptor-dependent mechanisms .
Dose-dependent response curves and time-course studies further differentiate mechanisms .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


